An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)ethanamine
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)ethanamine is a primary amine and benzyl ether that serves as a versatile bifunctional building block in organic synthesis. Its unique structural features make it a valuable component in the construction of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-(benzyloxy)ethanamine, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to assist researchers in its practical application.
Chemical and Physical Properties
2-(Benzyloxy)ethanamine is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a flexible ethylamine chain and a benzyl ether moiety, which imparts a degree of lipophilicity and the potential for aromatic interactions.
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of 2-(benzyloxy)ethanamine is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| Boiling Point | 240.6 °C at 760 mmHg | [1] |
| Density | 1.01 g/cm³ | [4] |
| Flash Point | 85 °C | [5] |
| Refractive Index | 1.52 | [4] |
| pKa | 8.82 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, toluene, and dichloromethane. | [3] |
Synthesis of 2-(Benzyloxy)ethanamine
The synthesis of 2-(benzyloxy)ethanamine is typically achieved through the benzylation of ethanolamine. While various methods exist, a common approach involves the reaction of ethanolamine with a benzylating agent, such as benzyl bromide, in the presence of a base.
General Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of 2-(benzyloxy)ethanamine.
Materials:
-
Ethanolamine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)ethanamine.
Spectroscopic Data
The structure of 2-(benzyloxy)ethanamine can be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental parameters from a single source are not available, typical proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the assigned structure. Key expected signals would include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(benzyloxy)ethanamine would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.[2]
Experimental Protocol for IR Spectroscopy (Neat Sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of 2-(benzyloxy)ethanamine (as a neat liquid) directly onto the ATR crystal.
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Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Applications in Drug Discovery and Development
2-(Benzyloxy)ethanamine is increasingly recognized for its utility as a linker component in the synthesis of complex therapeutic agents. Its bifunctional nature, with a nucleophilic amine and a benzyl ether that can be either stable or serve as a masked hydroxyl group, provides synthetic versatility.
Role in Proteolysis Targeting Chimeras (PROTACs)
A significant and modern application of 2-(benzyloxy)ethanamine is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[7]
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The benzyloxy-ethylamine moiety can be incorporated into PROTAC linkers to provide a balance of properties.[1] The aromatic ring can introduce a degree of rigidity and participate in pi-stacking interactions, while the ether linkage maintains some flexibility.[1]
Experimental Workflow for PROTAC Synthesis incorporating 2-(Benzyloxy)ethanamine Linker:
The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a generalized workflow for incorporating a 2-(benzyloxy)ethanamine-derived linker.
Safety and Handling
2-(Benzyloxy)ethanamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]
Conclusion
2-(Benzyloxy)ethanamine is a valuable and versatile chemical intermediate with a growing importance in medicinal chemistry and drug discovery. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating complex molecules. The emergence of targeted protein degradation as a therapeutic modality has highlighted the potential of 2-(benzyloxy)ethanamine as a key component in the design of novel PROTACs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degraders Are on the Rise - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
